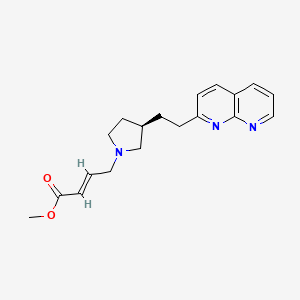
Methyl (R,E)-4-(3-(2-(1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (R,E)-4-(3-(2-(1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate is a synthetic organic compound characterized by its complex structure, which includes a naphthyridine moiety, a pyrrolidine ring, and an enoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (R,E)-4-(3-(2-(1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate typically involves multiple steps:
Formation of the Naphthyridine Intermediate: The synthesis begins with the preparation of the 1,8-naphthyridine core. This can be achieved through a condensation reaction involving 2-aminopyridine and an appropriate aldehyde under acidic conditions.
Alkylation: The naphthyridine intermediate is then alkylated with a suitable alkyl halide to introduce the ethyl group.
Pyrrolidine Ring Formation: The alkylated naphthyridine is reacted with a pyrrolidine derivative, often through a nucleophilic substitution reaction.
Esterification: Finally, the compound is esterified with methyl acrylate under basic conditions to form the enoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the enoate ester, converting it to the corresponding alcohol.
Substitution: The naphthyridine and pyrrolidine moieties can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, Methyl (R,E)-4-(3-(2-(1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate has potential as a probe for studying cellular processes due to its ability to interact with specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (R,E)-4-(3-(2-(1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The naphthyridine moiety can intercalate with DNA, while the pyrrolidine ring may interact with protein targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (R,E)-4-(3-(2-(quinolin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate
- Methyl (R,E)-4-(3-(2-(isoquinolin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate
Uniqueness
Compared to similar compounds, Methyl (R,E)-4-(3-(2-(1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)but-2-enoate is unique due to the presence of the 1,8-naphthyridine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H23N3O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl (E)-4-[(3R)-3-[2-(1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]but-2-enoate |
InChI |
InChI=1S/C19H23N3O2/c1-24-18(23)5-3-12-22-13-10-15(14-22)6-8-17-9-7-16-4-2-11-20-19(16)21-17/h2-5,7,9,11,15H,6,8,10,12-14H2,1H3/b5-3+/t15-/m1/s1 |
InChI Key |
DQPHZWZOUXQGPC-SJDLMVEWSA-N |
Isomeric SMILES |
COC(=O)/C=C/CN1CC[C@H](C1)CCC2=NC3=C(C=CC=N3)C=C2 |
Canonical SMILES |
COC(=O)C=CCN1CCC(C1)CCC2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















